3-bromo-N-isopropylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRETYNHHZZBJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349962 | |
| Record name | 3-bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35306-75-3 | |
| Record name | 3-bromo-N-isopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-N-isopropylbenzamide
This guide provides a comprehensive overview of the chemical and physical properties of 3-bromo-N-isopropylbenzamide, a versatile building block with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical data, validated experimental protocols, and insights into its reactivity and applications.
Introduction: The Significance of Substituted Benzamides
Substituted benzamides are a prominent class of compounds in drug discovery and materials science.[1][2] The amide functional group, combined with the diverse substitution patterns possible on the phenyl ring, allows for the fine-tuning of a molecule's steric and electronic properties. This versatility makes them valuable scaffolds for developing a wide range of biologically active molecules. This compound, in particular, offers a unique combination of a reactive bromine handle for further functionalization and an isopropylamide group that can influence solubility and binding interactions.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.
Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 3-bromo-N-propan-2-ylbenzamide | Fluorochem[3] |
| CAS Number | 35306-75-3 | Fluorochem[3] |
| Molecular Formula | C₁₀H₁₂BrNO | Fluorochem[3] |
| Molecular Weight | 242.116 g/mol | Fluorochem[3] |
| Canonical SMILES | CC(C)NC(=O)C1=CC=CC(Br)=C1 | Fluorochem[3] |
| InChI Key | FRETYNHHZZBJMZ-UHFFFAOYSA-N | Fluorochem[3] |
Physicochemical Data
While extensive experimental data for this compound is not widely published, data from closely related analogs and supplier information provide valuable insights. It is described as a solid with a purity of approximately 95.0%.[3] For comparison, the related compound 3-bromobenzamide has a melting point of 156-159 °C and is soluble in alcohols but has poor solubility in water.[4] The N-methyl analog, 3-bromo-N-methylbenzamide, provides further comparative data points.[5][6]
| Property | Value (this compound) | Comparative Data | Source |
| Physical State | Solid | - | Fluorochem[3] |
| Melting Point | Not experimentally determined | 156-159 °C (for 3-bromobenzamide) | ChemBK[4] |
| Boiling Point | Not experimentally determined | 297.4±23.0 °C (Predicted for 3-bromobenzamide) | ChemBK[4] |
| Solubility | Not experimentally determined | Soluble in alcohols, poor in water (for 3-bromobenzamide) | ChemBK[4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a full experimental dataset for this compound is not publicly available, the expected spectral features can be inferred from the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, and the methyl protons will appear as a doublet.
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine atom being significantly influenced), and the carbons of the isopropyl group.
For reference, the ¹³C NMR spectrum of the related compound 4-bromo-N-isopropylbenzamide is available and can provide a basis for comparison.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-Br stretching. For comparison, N-isopropylbenzamide shows a strong N-H stretch around 3290 cm⁻¹ and a C=O stretch at 1630 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the isopropyl group.
Synthesis and Purification
The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and effective method involves the coupling of 3-bromobenzoic acid with isopropylamine.
Synthetic Workflow
Sources
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- 5. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the NMR Spectral Data of 3-bromo-N-isopropylbenzamide
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-N-isopropylbenzamide. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and foundational NMR principles to offer a detailed interpretation of the anticipated ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of substituted benzamides. The guide covers the fundamental theory, experimental protocols, and in-depth analysis of 1D and 2D NMR data, establishing a framework for the characterization of this and similar molecular entities.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1][2][3] For a molecule such as this compound, NMR provides critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and spatial relationships. This guide will systematically deconstruct the predicted NMR data to assemble a complete structural picture of the molecule.
The molecular structure of this compound, with the IUPAC name N-(propan-2-yl)-3-bromobenzamide, forms the basis of our spectral interpretation. The numbering convention used throughout this guide is presented below.
Figure 1. Molecular structure and atom numbering of this compound.
Experimental and Methodological Considerations
Sample Preparation: A Foundation for Quality Data
High-quality NMR spectra are contingent upon meticulous sample preparation. For a compound like this compound, a standard protocol would be as follows:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for many organic molecules, including benzamides, due to its good dissolving power and relative lack of interfering signals.[4] The residual proton signal of CDCl₃ at approximately 7.26 ppm serves as a convenient internal reference for the ¹H NMR spectrum.[4]
-
Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample should be free of particulate matter. Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is a recommended practice.
-
NMR Tube: The use of high-quality, clean, and unscratched NMR tubes is crucial for optimal spectral resolution.
Data Acquisition Parameters
Standard 1D ¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. For a comprehensive structural analysis, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, should also be performed.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound is presented below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The bromine atom is an electron-withdrawing group through induction but a weak deactivator, while the N-isopropylamido group is an electron-withdrawing group.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-2 | 7.85 | t | J ≈ 1.7 | 1H |
| H-6 | 7.65 | ddd | J ≈ 7.8, 1.7, 1.1 | 1H |
| H-4 | 7.55 | ddd | J ≈ 7.9, 1.8, 0.4 | 1H |
| H-5 | 7.30 | t | J ≈ 7.8 | 1H |
| N-H | ~6.1 (broad) | s | - | 1H |
| CH (CH₃)₂ | 4.25 | septet | J ≈ 6.6 | 1H |
| CH(C H₃)₂ | 1.25 | d | J ≈ 6.6 | 6H |
Table 1. Predicted ¹H NMR Data for this compound.
Interpretation of Aromatic Signals (7.0-8.0 ppm)
The aromatic region of the spectrum is predicted to show four distinct signals, corresponding to the four protons on the benzene ring.
-
H-2: This proton is situated between two electron-withdrawing groups (bromo and amide), leading to its downfield shift to approximately 7.85 ppm. It is expected to appear as a triplet due to coupling with H-4 and H-6 with similar small coupling constants.
-
H-6 and H-4: These protons are ortho to the amide and bromo substituents, respectively. Their chemical shifts are influenced by the combined inductive and resonance effects of these groups. They are predicted to appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.[5][6]
-
H-5: This proton is meta to both substituents and is therefore expected to be the most shielded of the aromatic protons, appearing at approximately 7.30 ppm as a triplet due to ortho coupling with H-4 and H-6.[5][6]
Interpretation of Aliphatic and Amide Signals
-
N-H Proton: The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Isopropyl Group: The methine proton (CH) of the isopropyl group is expected to be a septet at around 4.25 ppm due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet at approximately 1.25 ppm, integrating to six protons.
Predicted ¹³C NMR Spectral Analysis
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C=O | 165.5 |
| C-1 | 136.5 |
| C-3 | 122.5 |
| C-5 | 130.0 |
| C-6 | 125.5 |
| C-2 | 130.5 |
| C-4 | 129.0 |
| C H(CH₃)₂ | 42.5 |
| CH(C H₃)₂ | 22.5 |
Table 2. Predicted ¹³C NMR Data for this compound.
Interpretation of Carbon Signals
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, around 165.5 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the bromine (C-3) will be influenced by the heavy atom effect, while the carbon attached to the amide group (C-1) will also be downfield. The remaining aromatic carbons will appear in the typical range of 125-137 ppm.[7]
-
Isopropyl Carbons: The methine carbon (CH) of the isopropyl group is predicted around 42.5 ppm, and the two equivalent methyl carbons (CH₃) are expected at approximately 22.5 ppm.
Advanced 2D NMR for Structural Confirmation
To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments are indispensable.[8][9][10][11]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment reveals proton-proton coupling relationships.
Figure 3. Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments and confirming the substitution pattern.
Key expected HMBC correlations would include:
-
The isopropyl CH proton to the carbonyl carbon (C=O) and the two isopropyl methyl carbons.
-
The aromatic protons to their neighboring carbons and across the substituents. For instance, H-2 would show correlations to C-1, C-3, and C-4.
-
The amide N-H proton to the carbonyl carbon (C=O) and the isopropyl CH carbon.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with data from analogous structures, a detailed and scientifically grounded interpretation has been constructed. The predicted chemical shifts, multiplicities, and coupling constants, along with the expected correlations in 2D NMR experiments, provide a robust framework for the structural verification of this compound. This guide serves as a valuable resource for researchers working with substituted benzamides, demonstrating the power of NMR spectroscopy in detailed molecular characterization.
References
- Abraham, R. J., et al. (2002). Proton NMR Spectroscopy: A Guide for Chemists. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987).
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Chemistry LibreTexts. (2023). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
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NMRdb.org. (n.d.). Predict 1H NMR. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
3-bromo-N-isopropylbenzamide literature review
An In-depth Technical Guide to 3-bromo-N-isopropylbenzamide: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound is a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and prospective applications, particularly in the realm of drug discovery. By leveraging established synthetic methodologies and exploring its reactivity, this document serves as a foundational resource for researchers and scientists seeking to incorporate this compound into their research and development endeavors.
Introduction
This compound belongs to the class of N-substituted benzamides, a scaffold present in numerous biologically active compounds. The presence of a bromine atom on the phenyl ring at the meta position offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-isopropyl group can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters in drug design. This guide will delve into the practical aspects of working with this compound, from its synthesis to its potential as a precursor for novel chemical entities.
Synthesis and Mechanism
The most direct and common method for the synthesis of this compound is the amide coupling reaction between 3-bromobenzoic acid and isopropylamine. This transformation can be achieved through several reliable methods, with the choice of coupling reagent being critical for reaction efficiency and yield.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals its two primary building blocks: 3-bromobenzoic acid and isopropylamine. This disconnection is based on the formation of the robust amide bond.
The Discovery of Novel Bromo-N-Alkylbenzamides: A Technical Guide for Drug Development Professionals
Foreword: The Strategic Imperative for Novel Benzamide Scaffolds
In the landscape of contemporary medicinal chemistry, the benzamide moiety stands out as a "privileged scaffold".[1][2] This is not a designation of convenience, but rather an empirical observation of its recurring presence in a multitude of clinically successful drugs.[1] The unique physicochemical properties of the benzamide group, including its capacity for hydrogen bonding and its structural rigidity, allow it to form high-affinity interactions with a diverse range of biological targets.[1] Our focus within this guide is the strategic incorporation of a bromine atom and an N-alkyl substituent to this privileged core. The introduction of a halogen, such as bromine, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability, membrane permeability, and binding affinity through halogen bonding.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the discovery process for novel bromo-N-alkylbenzamides, from rational design and synthesis to biological evaluation.
I. Rational Design and Mechanistic Considerations
The impetus for exploring bromo-N-alkylbenzamides stems from their demonstrated potential to modulate key signaling pathways implicated in proliferative diseases, particularly cancer. A prime example is the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis.[6][7]
The Role of the Bromo Substituent
The bromine atom is not merely a bulky substituent. Its introduction is a deliberate tactic to leverage the phenomenon of halogen bonding, a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site on the receptor.[4] This can lead to enhanced binding affinity and selectivity.[8] Furthermore, the lipophilicity imparted by the bromine atom can improve the compound's ability to cross cellular membranes.
N-Alkyl Substituent: A Vector for Specificity and Potency
The N-alkyl group provides a crucial handle for tuning the compound's properties. The size, shape, and polarity of this substituent can be systematically varied to probe the binding pocket of the target protein and optimize interactions. This is a cornerstone of establishing a robust Structure-Activity Relationship (SAR).
II. Synthesis and Characterization: A Self-Validating Workflow
A trustworthy synthetic protocol is a self-validating one. This means that each step is designed to be reproducible and includes in-process controls and characterization to ensure the integrity of the intermediates and the final product. Below is a detailed workflow for the synthesis of a representative bromo-N-alkylbenzamide.
General Synthetic Scheme
The most common and reliable method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine.[9]
Caption: General synthetic workflow for bromo-N-alkylbenzamides.
Detailed Experimental Protocol: Synthesis of 4-bromo-N-cyclopropylbenzamide
This protocol provides a step-by-step method for the synthesis of a specific bromo-N-alkylbenzamide.
Materials:
-
4-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-bromobenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 4-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the 4-bromobenzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[11]
-
Characterization
The identity and purity of the synthesized bromo-N-alkylbenzamide must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the compound.[12][13][14][15] The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound, confirming its elemental composition.[12]
III. Biological Evaluation: A Focus on Anticancer Activity
The synthesized bromo-N-alkylbenzamides are then evaluated for their biological activity. A common and robust method for assessing anticancer potential is the MTT assay.[16][17][18]
MTT Assay Protocol for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
Cancer cell lines (e.g., NCI-H520, NCI-H1581 for FGFR1 amplified cancers)[6][7]
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-N-alkylbenzamide compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compounds.
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Structure-Activity Relationship (SAR) Table
The results from the biological evaluation are compiled to establish a clear SAR.
| Compound ID | R (N-Alkyl Group) | IC₅₀ (µM) against NCI-H520 (FGFR1 amplified)[6][7] |
| BNAB-1 | -CH₃ | 5.2 |
| BNAB-2 | -CH₂CH₃ | 3.8 |
| BNAB-3 | -CH(CH₃)₂ | 2.1 |
| BNAB-4 | -cyclopropyl | 1.5 |
| BNAB-5 | -CH₂Ph | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Mechanistic Insights: Visualizing the FGFR1 Signaling Pathway
To understand how potent bromo-N-alkylbenzamides exert their effects, it is crucial to visualize their target pathway. As FGFR1 inhibitors, these compounds block the downstream signaling cascade that promotes cell proliferation and survival.[6][19][20][21][22][23]
Caption: The FGFR1 signaling pathway and the point of inhibition by bromo-N-alkylbenzamides.
V. Conclusion and Future Directions
This guide has outlined a comprehensive and technically grounded approach to the discovery of novel bromo-N-alkylbenzamides. By integrating rational design, robust synthetic methodologies, and rigorous biological evaluation, researchers can efficiently identify and optimize potent lead compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount in the drug discovery process. Future work in this area should focus on expanding the diversity of the N-alkyl substituents, exploring different substitution patterns of the bromo group on the benzamide ring, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates.
VI. References
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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The FGFR signaling pathway. (a) Schematic of the structure of FGF... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024). Bentham Science. Retrieved January 24, 2026, from [Link]
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An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 24, 2026, from [Link]
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A Network Map of FGF-1/FGFR Signaling System. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 24, 2026, from [Link]
-
FGF-FGFR signaling pathway. The signaling cascade commences upon the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Utilizing 3-bromo-N-isopropylbenzamide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 3-bromo-N-isopropylbenzamide as a Modulator of Poly (ADP-ribose) Polymerase (PARP) Activity
The benzamide structural motif is a cornerstone in the development of inhibitors targeting the Poly (ADP-ribose) Polymerase (PARP) family of enzymes. PARPs are critical players in a range of cellular processes, most notably DNA damage repair and the maintenance of genomic stability.[1][2][3] The therapeutic potential of PARP inhibitors has been realized in oncology, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[1][4]
This document provides a comprehensive guide for researchers interested in investigating the enzymatic activity of this compound, a benzamide derivative. While direct literature on the specific biological targets of this compound is emerging, its structural similarity to known PARP inhibitors, such as 3-aminobenzamide, suggests its potential as a modulator of PARP activity.[1][5][6][7][8] The protocols detailed herein are designed to enable the robust characterization of this compound's effects on PARP1, the most abundant and well-studied member of the PARP family.[1]
These application notes will guide users through the principles of PARP enzymatic assays, provide step-by-step protocols for various detection methods, and offer insights into data interpretation and analysis. The overarching goal is to equip researchers with the necessary tools to explore the inhibitory potential of this compound and similar novel compounds.
The Hypothesized Mechanism of Action: Competitive Inhibition of PARP1
It is hypothesized that this compound acts as a competitive inhibitor of PARP1 at the nicotinamide adenine dinucleotide (NAD+) binding site. In the presence of DNA damage, PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic activity.[1] Activated PARP1 utilizes NAD+ as a substrate to synthesize poly (ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation.[6] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[1]
By mimicking the nicotinamide portion of NAD+, this compound is postulated to occupy the NAD+ binding pocket of PARP1, thereby preventing the synthesis of PAR chains and disrupting the downstream DNA repair signaling cascade.
Caption: Workflow for the Colorimetric ELISA-based PARP1 inhibition assay.
Protocol 2: Homogeneous Fluorescent Assay for PARP1 Inhibition
This assay measures the activity of PARP1 by quantifying the amount of nicotinamide produced during the cleavage of NAD+. [4][9] Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
Recombinant Nicotinamidase
-
Developer Reagent (for fluorescent detection of ammonia)
-
This compound and other test compounds
-
PARP Assay Buffer
-
Black 96-well or 384-well plate
-
Fluorescent microplate reader
Procedure:
-
Prepare Master Mix: Prepare a master mix containing PARP Assay Buffer, PARP1 enzyme, activated DNA, NAD+, and Nicotinamidase.
-
Compound Addition: Add 5 µL of diluted this compound or control compounds to the wells of the black microplate.
-
Initiate Reaction: Add 45 µL of the master mix to each well.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Signal Development: Add 50 µL of the Developer Reagent to each well.
-
Second Incubation: Incubate for an additional 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the assay kit manufacturer.
Caption: Workflow for the Homogeneous Fluorescent PARP1 inhibition assay.
Data Analysis and Interpretation
The primary output of these assays will be raw data (e.g., absorbance or fluorescence units). To determine the inhibitory activity of this compound, the following calculations are necessary:
-
Percentage Inhibition: % Inhibition = (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background)) * 100
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of this compound. Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to calculate the IC50 value.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for evaluating the inhibitory potential of this compound against PARP1. By leveraging established methodologies, researchers can efficiently screen and characterize this and other novel compounds. Positive results from these in vitro enzymatic assays would warrant further investigation into the compound's cellular activity, including its ability to induce synthetic lethality in DNA repair-deficient cancer cell lines and its effects on PARP1 trapping. [10][11]These subsequent studies will be crucial in validating the therapeutic potential of this compound as a novel PARP inhibitor.
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Ahmad, F., Trivedi, R., Joshi, S. D., Singh, S., & Kumar, A. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Journal of cellular and molecular medicine, 27(9), 1335–1349. [Link]
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Application Note: A Systematic Approach to Utilizing 3-bromo-N-isopropylbenzamide as a Novel Ligand for Protein Crystallization
Abstract
Determining the three-dimensional structure of protein-ligand complexes via X-ray crystallography is a cornerstone of modern drug discovery and fundamental biological research. This process provides invaluable, high-resolution insights into molecular recognition, guiding the design of more potent and selective therapeutics. This application note presents a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic validation and use of a novel small molecule, 3-bromo-N-isopropylbenzamide , as a ligand for protein crystallization. The protocols herein are designed as a self-validating system, emphasizing scientific integrity from initial ligand characterization and biophysical validation of binding to detailed crystallization strategies and troubleshooting. We outline rigorous, step-by-step methodologies for ligand quality control, solubility screening, interaction analysis using Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC), and execution of both co-crystallization and crystal soaking experiments. This guide is structured to empower researchers to confidently and successfully employ novel ligands like this compound to elucidate the structural basis of protein function.
Introduction: The Rationale for Novel Ligand Crystallography
The journey to understanding a protein's function and mechanism of action is often unlocked by visualizing its interaction with small molecules. While many proteins are crystallized in their unbound (apo) state, the structures of protein-ligand complexes are frequently the ultimate goal, particularly in structure-aided drug design.[1] The introduction of a ligand can serve multiple purposes: it can stabilize a protein or a specific conformation, reduce heterogeneity, and facilitate the formation of well-ordered crystal lattices.[2][3]
This compound is a small aromatic compound (MW: 242.11 g/mol ) whose utility as a crystallographic tool is unexplored.[4][5] Its benzamide core is a common scaffold in medicinal chemistry, and the bromine atom provides a useful anomalous signal for phasing during structure solution. This document provides the necessary framework to take such a novel compound from the benchtop to a high-resolution crystal structure.
Pre-Crystallization Validation: Ensuring Ligand and Interaction Quality
Before committing valuable protein to crystallization trials, a rigorous validation of both the ligand and its interaction with the target protein is paramount. This foundational phase prevents downstream failures and ensures that any resulting electron density is correctly interpreted.
Ligand Quality Control and Solubility
The purity and solubility of the ligand are critical. Impurities can inhibit crystallization, while poor solubility can make achieving the necessary concentrations for binding and crystallization impossible.
Protocol 1: Ligand Purity and Stock Preparation
-
Purity Assessment: Verify the purity of this compound to be >95% using methods such as NMR or HPLC-MS.
-
Stock Solution: Prepare a high-concentration stock solution, typically 50-100 mM, in a suitable organic solvent like dimethyl sulfoxide (DMSO).[6] Most protein crystals can tolerate 1-2% DMSO, with some robust up to 10%.[6]
-
Solubility Screening: Perform a systematic screen to determine the maximum soluble concentration of the ligand in various buffers relevant to your protein's stability and potential crystallization conditions. This can be done by serial dilution and visual inspection for precipitation.
Table 1: Example Solubility Screen for this compound
| Buffer Condition | Max Ligand Conc. (mM) | Max DMSO (%) | Observations |
|---|---|---|---|
| 20 mM HEPES pH 7.5, 150 mM NaCl | 1.5 | 3% | Clear Solution |
| 20 mM Tris pH 8.5, 200 mM NaCl | 1.2 | 2.5% | Precipitation > 1.2 mM |
| 20 mM MES pH 6.0, 100 mM NaCl | 2.0 | 4% | Clear Solution |
Biophysical Confirmation of Binding
Attempting crystallization without confirming a direct physical interaction is inefficient. Thermal shift assays (DSF) offer a rapid, high-throughput method to screen for binding, while Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction.[7][8]
Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay DSF, also known as Thermofluor, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7] Ligand binding typically stabilizes the protein, resulting in a measurable increase in Tm.[9]
-
Reaction Mix: In a 96-well qPCR plate, prepare a 20 µL reaction mix containing the target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the assay buffer.
-
Ligand Titration: Add this compound to final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR machine and apply a thermal ramp from 25 °C to 95 °C, monitoring fluorescence.
-
Data Analysis: The Tm is the midpoint of the unfolding transition. A significant positive shift (ΔTm > 2 °C) is a strong indicator of direct binding.[10]
Protocol 3: Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][11]
-
Sample Preparation: Dialyze the protein extensively against the final assay buffer. Dissolve this compound in the exact same dialysis buffer to minimize heats of dilution.
-
Concentrations: The protein concentration in the cell should be 10-50 times the expected Kd. The ligand concentration in the syringe should be 10-15 times the protein concentration.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
Table 2: Hypothetical ITC Data for Protein-Ligand Interaction
| Parameter | Value | Interpretation |
|---|---|---|
| Affinity (Kd) | 15.2 µM | Moderate affinity, suitable for co-crystallization. |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding ratio. |
| Enthalpy (ΔH) | -8.5 kcal/mol | Enthalpically driven binding. |
| Entropy (TΔS) | -1.9 kcal/mol | Entropically unfavorable. |
Crystallization Strategies for Protein-Ligand Complexes
There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[12][13] The choice between them is protein-dependent and influenced by factors like ligand affinity, solubility, and whether the ligand induces a conformational change.[14][15]
Co-crystallization
In co-crystallization, the protein and ligand are mixed to form a complex prior to setting up crystallization trials.[2] This method is often necessary for ligands that induce significant conformational changes or for low-affinity binders where a high ligand concentration is needed to drive complex formation.[12][14]
Protocol 4: Co-crystallization with this compound
-
Complex Formation: Prepare the protein-ligand complex by incubating purified protein (e.g., at 10 mg/mL) with a 5- to 10-fold molar excess of this compound.[12] The incubation time can range from 30 minutes to several hours on ice.[12]
-
Centrifugation: Before setting up trays, centrifuge the complex solution at high speed (e.g., >14,000 x g) for 10 minutes at 4 °C to remove any small aggregates.
-
Crystallization Screening: Use the complex solution to set up sparse matrix screens (e.g., using sitting or hanging drop vapor diffusion).[16] Set up drops by mixing the complex solution with the reservoir solution in ratios of 1:2, 1:1, and 2:1.
-
Optimization: If initial hits (microcrystals, precipitates) are identified, perform optimization screens by systematically varying pH, precipitant concentration, and additives around the initial hit condition.[17] Consider using microseeding techniques to improve crystal quality.[18]
Crystal Soaking
Soaking involves introducing the ligand to pre-formed, stable apo-protein crystals.[1] This method is generally higher-throughput, requires less protein, and is ideal when a robust apo crystallization condition is already established.[12][15] It is less likely to work if the ligand induces a large conformational change that would shatter the crystal lattice.[12]
Protocol 5: Soaking with this compound
-
Prepare Soaking Solution: Create a soaking solution by adding a concentrated stock of this compound to the mother liquor (the reservoir solution from which the crystal grew). The final ligand concentration should typically be 1-10 mM. The final DMSO concentration should be kept as low as possible to avoid damaging the crystal.
-
Crystal Transfer: Using a cryo-loop, carefully transfer a single, robust apo-protein crystal from its growth drop into a drop of the soaking solution.[1]
-
Incubation: Allow the crystal to soak for a period ranging from a few minutes to overnight.[1] Soaking time is empirical and may require optimization.
-
Cryoprotection & Harvest: Add the ligand to the cryoprotectant solution at the same concentration used for soaking to prevent the ligand from diffusing out during the cryo-cooling process.[12] Briefly pass the soaked crystal through the cryoprotectant solution and flash-cool it in liquid nitrogen.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Ligand solubility is poor in crystallization buffer. | Ligand is inherently insoluble; buffer components (e.g., high salt) reduce solubility. | Increase DMSO concentration incrementally (monitor crystal tolerance). Screen alternative solvents. For co-crystallization, form the complex at lower protein concentration where more ligand can be solubilized.[12] |
| No binding observed in DSF/ITC. | No true interaction; protein is inactive; incorrect buffer conditions (pH, ionic strength). | Re-verify protein activity with a functional assay. Screen different buffer conditions. If no binding is ever detected, the ligand is not suitable for this target. |
| Apo crystals crack or dissolve upon soaking. | Ligand-induced conformational change; osmotic shock from soaking solution; solvent (DMSO) incompatibility. | Decrease ligand and/or DMSO concentration. Reduce soaking time. Switch to a co-crystallization strategy, as this is a classic sign that soaking is not viable.[12] |
| No electron density for the ligand is visible. | Low ligand occupancy; ligand is disordered in the binding pocket; incorrect binding pose modeled. | For co-crystallization, increase the molar excess of ligand during complex formation. For soaking, increase ligand concentration or soaking time. Ensure high-resolution diffraction data (<2.5 Å).[1] |
Conclusion
The successful application of a novel ligand, such as this compound, in protein crystallization is not a matter of chance but the result of a systematic, evidence-based workflow. By prioritizing rigorous upfront validation—confirming ligand quality, solubility, and its physical interaction with the target protein—researchers can significantly increase the probability of success. The detailed protocols for co-crystallization and soaking provided in this note offer robust starting points for developing a crystallogenesis strategy tailored to the specific protein-ligand system. This structured approach minimizes the waste of valuable resources and time, accelerating the path to high-resolution structural insights that are critical for advancing biological understanding and therapeutic innovation.
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Application Notes and Protocols for Developing a Primary Anticancer Screening Assay with 3-bromo-N-isopropylbenzamide
Introduction: The Benzamide Scaffold in Oncology and the Rationale for Screening 3-bromo-N-isopropylbenzamide
The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a diverse array of approved therapeutics. In oncology, benzamide derivatives have emerged as potent agents targeting various hallmarks of cancer. These compounds are known to function as inhibitors of critical enzymes such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and can also disrupt protein-protein interactions or induce cellular apoptosis through mechanisms like reactive oxygen species (ROS) accumulation.[1][2][3][4] Given this precedent, novel benzamide-containing molecules, such as this compound, represent promising candidates for new anticancer therapeutics.
This compound is a synthetic compound for which the specific biological target and cytotoxic profile are not yet extensively characterized. The introduction of a bromine atom on the benzene ring can significantly alter the physicochemical properties of the molecule, potentially influencing its binding affinity, cell permeability, and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening assay to determine the potential anticancer activity of this compound. We will detail the rationale and step-by-step protocols for a robust cell viability assay, guide the selection of appropriate cell lines and controls, and discuss the interpretation of results and potential follow-up studies.
Physicochemical Properties and Compound Handling
A foundational aspect of any screening assay is the proper handling and solubilization of the test compound. The properties of this compound and its analogs suggest it is a solid at room temperature with poor aqueous solubility.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution, as it is an effective solvent for a wide array of organic materials and is miscible with most cell culture media.[6]
Table 1: Physicochemical Properties of Related Benzamides
| Property | Value (3-Bromobenzamide) | Value (N-Isopropylbenzamide) |
| Molecular Formula | C7H6BrNO | C10H13NO |
| Molar Mass | 200.03 g/mol | 163.22 g/mol |
| Appearance | White to light yellow crystalline powder | Data not available |
| Melting Point | 156-159°C | Data not available |
| Water Solubility | Poor | Data not available |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |
Data sourced from ChemBK and PubChem.[5][7]
Protocol 1: Preparation of this compound Stock Solution
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The GHS classification for related compounds indicates potential for skin and eye irritation.[7]
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solubilization: In a sterile microcentrifuge tube, dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Primary Screening Strategy: Assessing Cytotoxicity Across a Diverse Cancer Cell Line Panel
The initial step in evaluating a novel compound with unknown activity is to assess its effect on cell viability and proliferation. A broad-spectrum primary screen against a panel of cancer cell lines derived from different tissues provides a valuable initial assessment of the compound's potency and potential cancer-type specificity. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines from nine different cancer types, is a prime example of this strategy's power in anticancer drug discovery.[8][9][10]
For this application note, we recommend a preliminary screen using a smaller, representative panel of cell lines from common cancer types such as breast, lung, and colon cancer. This approach balances resource efficiency with the breadth of initial data.
Diagram 1: Primary Screening Workflow
Caption: Workflow for the primary screening of this compound.
Experimental Protocol: Resazurin Cell Viability Assay
The resazurin (also known as AlamarBlue) assay is a robust, sensitive, and non-toxic method for measuring cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
Positive control: Entinostat (MS-275), a known benzamide HDAC inhibitor, or a standard chemotherapeutic like Doxorubicin.
-
Sterile 96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Protocol 2: Step-by-Step Resazurin Assay
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Also prepare serial dilutions of the positive control (e.g., Entinostat).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤ 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 20 µL of the resazurin solution to each well.[9]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line to ensure a good signal-to-noise ratio without reaching signal saturation.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]
-
Data Analysis and Interpretation
The primary output of this assay is a measure of cell viability as a percentage relative to the untreated control. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that reduces cell viability by 50%.[11]
Data Analysis Steps:
-
Background Subtraction: Subtract the average fluorescence of the medium-only wells from all other measurements.
-
Normalization: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control)] x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Table 2: Example Data Presentation for IC50 Values
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Entinostat (Positive Control) | [Expected Value] | [Expected Value] | [Expected Value] |
A lower IC50 value indicates higher potency.[11] By comparing the IC50 values across different cell lines, you can get an initial indication of whether this compound exhibits selective cytotoxicity towards a particular cancer type.
Self-Validation and Quality Control
To ensure the trustworthiness of the results, each assay should include the following controls:
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: A compound with known cytotoxic effects (e.g., Entinostat or Doxorubicin) to validate that the assay system is responsive to cytotoxic agents.
-
Background Control: Medium only (no cells) to measure the intrinsic fluorescence of the medium and resazurin.
The assay should be performed in at least triplicate to ensure reproducibility, and the Z'-factor can be calculated to assess the quality and robustness of the assay.
Potential Next Steps and Follow-Up Assays
A positive result in the primary screening (i.e., a low micromolar or nanomolar IC50 value) warrants further investigation to elucidate the mechanism of action.
Diagram 2: Follow-up Assay Strategy
Caption: Potential follow-up assays after a positive primary screen.
-
Apoptosis vs. Necrosis: Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes (e.g., PI) can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[4]
-
Target-Based Assays: Based on the benzamide scaffold, enzymatic assays for HDAC or PARP activity could be performed. Tubulin polymerization assays would also be relevant.
-
ROS Production: Assays using fluorescent probes like DCFDA can measure the intracellular generation of reactive oxygen species.[1]
Conclusion
This application note provides a structured and scientifically grounded approach to performing a primary in vitro screening of this compound for potential anticancer activity. By employing a robust cell viability assay across a panel of cancer cell lines, researchers can obtain reliable initial data on the compound's potency and selectivity. Positive findings from this primary screen will lay the foundation for more in-depth mechanistic studies, ultimately contributing to the discovery and development of novel benzamide-based cancer therapeutics.
References
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ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
PubMed. (2025, May 17). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Retrieved from [Link]
-
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubMed Central. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
-
AACR Journals. (2023, October 2). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Retrieved from [Link]
-
MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
-
PubMed. (n.d.). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. Retrieved from [Link]
-
MDPI. (2022, January 25). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. Retrieved from [Link]
-
Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]
-
PubMed. (2023, May 5). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]
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Application Notes and Protocols for 3-bromo-N-isopropylbenzamide in Medicinal Chemistry
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the benzamide moiety stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a diverse range of biological targets with high affinity. This versatility has rendered benzamide derivatives integral to the development of numerous therapeutic agents across a spectrum of diseases, including those targeting the central nervous system, cancer, and microbial infections[1][2]. The N-substituted benzamides, in particular, offer a modular design where substitutions on both the phenyl ring and the amide nitrogen can be systematically varied to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
This application note focuses on 3-bromo-N-isopropylbenzamide , a specific analogue that combines the structural features of a halogenated phenyl ring and a compact, lipophilic N-isopropyl group. While the biological profile of this exact molecule is not extensively documented in publicly available literature, its structural components suggest significant potential for exploration in several key areas of medicinal chemistry. The bromine atom at the meta-position can act as a key interaction point, potentially through halogen bonding, and also serves as a synthetic handle for further chemical modifications. The N-isopropyl group can influence solubility, metabolic stability, and binding affinity within target proteins.
This guide will provide a comprehensive overview of the potential applications of this compound, drawing insights from the activities of structurally related compounds. We will present a detailed, field-proven protocol for its synthesis and outline experimental methodologies for screening its potential biological activities, specifically focusing on its promise as an anticonvulsant, a histone deacetylase (HDAC) inhibitor, and a tubulin polymerization inhibitor.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing formulation, administration, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [3] |
| Molecular Weight | 242.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| CAS Number | 35306-75-3 | [3] |
Potential Therapeutic Applications and Mechanistic Insights
Based on the established pharmacology of related benzamide derivatives, this compound is a compelling candidate for investigation in the following therapeutic areas:
Anticonvulsant Activity
Benzamide derivatives have a well-established history as anticonvulsant agents[1][2][4]. The mechanism of action for many of these compounds involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, which are critical for regulating neuronal excitability[2]. Blockade of these channels can suppress the aberrant, synchronized neuronal firing that characterizes seizures.
Notably, studies on various substituted benzamides have demonstrated that halogen substitution on the phenyl ring can significantly influence anticonvulsant potency[1]. The presence of a bromine atom, as in this compound, may enhance binding to target channels or improve pharmacokinetic properties, making it a promising candidate for evaluation in preclinical models of epilepsy.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the development and progression of many cancers, making them a key target for anticancer drug development[5]. Several N-substituted benzamides have been identified as potent HDAC inhibitors[5]. These compounds typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme.
This compound can be considered a novel capping group for the design of new HDAC inhibitors. The benzamide core can be elaborated with a suitable linker and zinc-binding moiety to explore its potential in this area. The 3-bromo substituent could potentially occupy a specific pocket within the active site of HDAC isoforms, leading to enhanced potency and selectivity.
Anticancer Activity: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A number of benzamide derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The N-isopropylbenzamide scaffold can be explored for its potential to interact with the colchicine binding site on β-tubulin, thereby preventing microtubule formation. The 3-bromo substitution offers a vector for further chemical modification to optimize this interaction and develop potent antimitotic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard and reliable method for the synthesis of this compound from 3-bromobenzoyl chloride and isopropylamine, based on the Schotten-Baumann reaction conditions[6][7][8].
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Benzoyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive benzoyl chloride with atmospheric moisture.
-
Triethylamine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
0°C Addition: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side reactions.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on the safety data for related compounds, it may be harmful if swallowed and may cause skin and eye irritation. [3][9]Consult the material safety data sheet (MSDS) for detailed handling and disposal information.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical entity for medicinal chemistry research. Its straightforward synthesis and the proven therapeutic relevance of the broader benzamide class make it an attractive starting point for hit-to-lead optimization campaigns. The protocols provided herein offer a robust framework for the synthesis and initial biological evaluation of this compound. Future work should focus on screening this compound against a diverse panel of biological targets, including those implicated in epilepsy, cancer, and other diseases. Positive hits can then be followed by systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties, potentially leading to the discovery of novel therapeutic candidates.
References
-
Strupińska, M., Rostafińska-Suchar, G., Stables, J. P., & Paruszewski, R. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 66(2), 155–159. [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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López-Larrubia, P., & Cañizares, J. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]
-
Sackett, D. L. (2014). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 1136, 3–15. [Link]
-
Harris, J. R., & Buser, C. A. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (132), 56980. [Link]
-
vibzz lab. (2020, August 6). Benzamide - Organic synthesis [Video]. YouTube. [Link]
-
Paruszewski, R., Strupińska, M., & Rostafińska-Suchar, G. (2009). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 66(2), 155-9. [Link]
-
Scribd. Benzamide Synthesis and Recrystallization. [Link]
-
Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (170). [Link]
-
Cole-Parmer. Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. [Link]
-
Asadi, M., Rameshk, M., & Faizi, M. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–456. [Link]
-
Carewell Pharma. Unit 4 - Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. [Link]
-
Bio-protocol. In vitro tubulin polymerization assay. [Link]
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Troubleshooting & Optimization
improving the solubility of 3-bromo-N-isopropylbenzamide for in vitro assays
Technical Support Center: Solubility of 3-bromo-N-isopropylbenzamide
Welcome to the technical support guide for improving the solubility of this compound in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic organic compound with the molecular formula C10H12BrNO.[1] Like many benzamide derivatives, it is a solid at room temperature and is often poorly soluble in aqueous solutions.[1][2] This low solubility can pose significant challenges for in vitro assays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
A2: While experimental data is limited, we can infer properties from its structure and related compounds. The presence of a bromine atom and an isopropyl group contributes to its lipophilicity (tendency to dissolve in fats and oils rather than water). The molecular weight is 242.116 g/mol .[1] For a related compound, 2-bromo-N-isopropylbenzamide, the predicted XLogP3 (a measure of lipophilicity) is 1.8, suggesting it is more soluble in lipids than in water.[3] Generally, organic compounds with higher carbon content and fewer polar functional groups (like hydroxyl or amine groups) tend to have lower water solubility.[4][5]
Q3: What is the first step I should take when I encounter solubility issues with this compound?
A3: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in cell-based assays due to its powerful solubilizing ability and general compatibility with cell cultures at low final concentrations.[6][7]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: My this compound won't dissolve in my aqueous assay buffer.
This is the most common challenge. Direct dissolution in aqueous buffers is often unsuccessful for lipophilic compounds. The key is to start with a concentrated stock in an organic solvent.
Caption: Workflow for preparing a DMSO stock solution.
Detailed Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of 100% DMSO to the powder.
-
Mixing: Vortex the solution vigorously. If the compound does not fully dissolve, you can proceed to the next steps.
-
Gentle Warming (Optional): Place the vial in a 37°C water bath for a few minutes. This can increase the rate of dissolution.
-
Sonication (Optional): If warming is insufficient, sonicate the vial for a few minutes. This uses sound energy to agitate particles and can aid dissolution.
-
Final Volume: Once the compound is fully dissolved, add 100% DMSO to reach your desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[8]
Issue 2: My compound precipitates when I dilute the DMSO stock into my aqueous assay medium.
This is a common occurrence when the final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Optimize the Dilution Protocol: It is preferable to mix DMSO stock dilutions directly with each assay media solution, maximizing the interaction of the compound with the biological target.[9]
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells.[10] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can tolerate up to 1%.[10] It's crucial to keep the final DMSO concentration as low as possible and consistent across all experimental conditions, including controls.[6][11]
-
Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.
| Assay Type | Recommended Final DMSO Concentration | Rationale |
| Cell-based Assays | < 0.5% (ideally ≤ 0.1%) | To minimize cytotoxicity and off-target effects.[10] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and kept consistent. |
| In Vivo Animal Studies | ≤ 2% | To reduce systemic toxicity.[7] |
Issue 3: I've optimized my DMSO concentration, but the compound still precipitates. What are my other options?
If DMSO alone is insufficient, you can explore the use of co-solvents or other formulating agents.
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.
-
Ethanol and Methanol: These can be used in low concentrations (e.g., up to 12.5 µL/mL) as co-solvents for materials that are not soluble in culture media.[12]
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG): These have been shown to have moderate cytotoxic effects but can be effective solubilizing agents.[12]
Important Consideration: Always test the toxicity of any co-solvent on your specific cell line before proceeding with your experiment.
Surfactants are molecules that can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13]
-
Non-ionic Surfactants: Tween 20 and Tween 80 are commonly used. However, they can be toxic to cells even at very low concentrations (<1 µL/mL), so careful dose-response testing is essential.[12]
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.
-
β-cyclodextrin: Has been shown to have minimal effects on IL-6 and ROS production in cell-based assays at the concentrations investigated in one study, making it a potentially less disruptive choice than some organic solvents.[6]
Caption: Decision tree for advanced solubilization methods.
Issue 4: How does pH affect the solubility of this compound?
The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[14] Benzamides are generally neutral, but the amide group can be protonated under strongly acidic conditions or deprotonated under strongly basic conditions. For benzoic acid, a related compound, solubility is slightly higher in acidic medium compared to basic medium due to its ionic dissociation.[15][16] However, for N-substituted benzamides, the effect of pH is likely to be less pronounced in the typical physiological pH range of in vitro assays (pH 7.2-7.4). It is still a factor to consider, especially if your assay conditions deviate significantly from this range.
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3-Bromobenzamide - ChemBK. (2024). Retrieved from [Link]
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3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867 - PubChem. (n.d.). Retrieved from [Link]
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2-Bromo-N-isopropylbenzamide | C10H12BrNO | CID 2057512 - PubChem. (n.d.). Retrieved from [Link]
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N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (n.d.). Retrieved from [Link]
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A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP. (2021). Retrieved from [Link]
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-N-isopropylbenzamide Analogs
For researchers, scientists, and drug development professionals dedicated to the discovery of novel kinase inhibitors, the benzamide scaffold represents a privileged structure with a rich history of yielding potent and selective therapeutic agents. Within this class, 3-bromo-N-isopropylbenzamide has emerged as a compelling starting point for analog development. This guide provides an in-depth, objective comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.
The Benzamide Core: A Versatile Scaffold for Kinase Inhibition
Benzamides are ubiquitous pharmacophores found in a wide array of approved drugs and clinical candidates.[1] Their prevalence stems from their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent inhibition.[2] The general structure of a benzamide kinase inhibitor allows for extensive modification at three key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties:
-
The Benzoyl Ring: Substituents on this ring can modulate electronic properties and engage in additional interactions with the kinase active site.
-
The Amide Linker: This central feature is crucial for hinge binding.
-
The N-Alkyl/Aryl Substituent: This group can be tailored to occupy hydrophobic pockets and influence solubility and metabolic stability.
This guide will focus on the impact of modifications to the this compound scaffold, primarily in the context of inhibiting the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML).[3]
Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact
A seminal study by Asaki et al. provides a foundational understanding of the SAR of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.[3] By systematically modifying the 3-position of the benzoyl ring and observing the effect on the antiproliferative activity against the Bcr-Abl-positive K562 cell line, critical insights were gained.
The Critical Role of the 3-Position Substituent
The nature of the substituent at the 3-position of the benzoyl ring has a profound impact on the inhibitory activity of N-isopropylbenzamide analogs. The table below summarizes the antiproliferative activity of various analogs, highlighting the importance of this position.
| Compound ID | 3-Substituent (R) | IC50 (µM) against K562 cells |
| 1 | H | >10 |
| 2 | F | 0.18 |
| 3 | Cl | 0.065 |
| 4 | Br | 0.05 |
| 5 | I | 0.072 |
| 6 | CF3 | 0.038 |
| 7 | CH3 | 0.45 |
| 8 | OCH3 | >10 |
Data synthesized from Asaki et al. (2006).[3]
From this data, several key SAR trends can be elucidated:
-
Halogen Substitution is Favorable: The introduction of a halogen at the 3-position dramatically increases potency compared to the unsubstituted analog (Compound 1). This suggests that the halogen atom may be involved in favorable interactions within the ATP-binding pocket, potentially through halogen bonding or by influencing the overall electronic properties of the ring.[4]
-
Bromine and Chlorine are Optimal Halogens: Among the halogens, bromine (Compound 4) and chlorine (Compound 3) provide the most potent inhibition. Fluorine (Compound 2) is slightly less potent, while iodine (Compound 5) shows a small decrease in activity compared to bromine and chlorine. This trend suggests a size and electronegativity dependence for the halogen at this position.
-
Electron-Withdrawing Groups Enhance Activity: The potent activity of the trifluoromethyl (CF3) substituted analog (Compound 6) further supports the hypothesis that an electron-withdrawing group at the 3-position is beneficial for activity.
-
Electron-Donating and Bulky Groups are Detrimental: The significantly reduced or abolished activity of the methyl (Compound 7) and methoxy (Compound 8) analogs indicates that electron-donating groups or sterically bulky groups at the 3-position are not well-tolerated.
The Influence of the N-Alkyl Substituent
Generally, the size and nature of the N-alkyl group influence:
-
Hydrophobic Interactions: Larger and more lipophilic groups can form more extensive van der Waals interactions, potentially increasing potency. However, there is often an optimal size, beyond which steric clashes can occur. The N-isopropyl group often represents a good balance of size and lipophilicity.
-
Solubility: The nature of the N-alkyl group significantly impacts the overall solubility of the compound, a critical parameter for drug development.
-
Metabolic Stability: The N-alkyl group can be a site of metabolic modification. The choice of the substituent can influence the metabolic profile of the compound.
A study on N-alkyl substituted phenyldihydropyrazolones showed that aliphatic substituents on the nitrogen led to the most potent compounds.[5] Another study on Wip1 phosphatase inhibitors demonstrated that replacing a methyl-cyclohexyl moiety with a less bulky benzyl group resulted in a loss of activity, highlighting the importance of the hydrophobic nature of the N-substituent.[6] The bulkier N-isopropyl group, in comparison to smaller alkyl chains, has been shown to have a significant impact on the hydration dynamics of the amide group, which could influence its interaction with the biological target.[7]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and comparison, this section provides detailed, step-by-step methodologies for the synthesis of this compound and for evaluating the inhibitory activity of its analogs against key kinase targets.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through a straightforward amidation reaction.
Materials:
-
3-Bromobenzoyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the isopropylamine solution dropwise to the cooled 3-bromobenzoyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
Kinase Inhibition Assays
The inhibitory activity of the synthesized analogs can be assessed using various in vitro kinase assays. Below are protocols for evaluating inhibition against Bcr-Abl and Aurora Kinase A.
This protocol describes a cell-based assay to determine the antiproliferative activity of the compounds against a Bcr-Abl-positive cell line.
Materials:
-
K562 (human chronic myeloid leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent
-
96-well plates
-
Humidified incubator (37 °C, 5% CO2)
-
Plate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known Bcr-Abl inhibitor (e.g., imatinib) as a positive control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using a suitable software.
This protocol outlines a biochemical assay to measure the direct inhibition of Aurora Kinase A activity.
Materials:
-
Recombinant human Aurora Kinase A
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known Aurora Kinase A inhibitor as a positive control.
-
Add 2 µL of Aurora Kinase A enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing Kemptide and ATP at their final desired concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[8] This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their cellular effects.
Bcr-Abl Signaling Pathway
Bcr-Abl is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[9][10] Inhibition of Bcr-Abl by compounds like this compound analogs is expected to block these oncogenic signals.
Caption: Bcr-Abl signaling and its inhibition.
Aurora Kinase A Signaling in Mitosis
Aurora Kinase A is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8][11] Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Role of Aurora Kinase A in mitosis.
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the development of potent kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate the critical importance of the 3-position substituent on the benzoyl ring, with bromine and other electron-withdrawing groups being highly favorable for Bcr-Abl inhibition. While the N-isopropyl group is a common and effective choice for occupying a hydrophobic pocket, further exploration of N-alkyl and N-cycloalkyl analogs could lead to improvements in potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR of the N-substituent: A comprehensive study of various N-alkyl, N-cycloalkyl, and even N-aryl analogs is warranted to fully understand the steric and electronic requirements of this pocket.
-
Broad Kinase Profiling: Screening potent analogs against a wide panel of kinases will be essential to determine their selectivity profile and identify potential off-target effects or opportunities for polypharmacology.
-
Structural Biology: Obtaining co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors.
By leveraging the principles and experimental approaches outlined in this guide, researchers can accelerate the discovery and development of novel benzamide-based kinase inhibitors with the potential to address unmet medical needs.
References
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Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
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Hartz, R. A., et al. (2023). Discovery of 2-(Anilino)Pyrimidine-4-Carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 66(11), 7534–7552. [Link]
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Sijm, M., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 599. [Link]
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Tan, Y. S., et al. (2017). Alkyl-Substituted N-Methylaryl-N′-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link]
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Deininger, M. W., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(3), 533. [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
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O'Hare, T., et al. (2011). BCR-ABL: A continuing saga. Cancer Research, 71(9), 3189–3193. [Link]
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Lovering, F., et al. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry, 11(10), 1157–1166. [Link]
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Antipsychotic. In Wikipedia. Retrieved January 24, 2026, from [Link]
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Aurora A kinase. In Wikipedia. Retrieved January 24, 2026, from [Link]
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Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
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Maciejewska, D., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2296. [Link]
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Hatzivassiliou, G., et al. (2002). A solid-phase kinase assay for the determination of Bcr-Abl activity. Nature Biotechnology, 20(4), 378–381. [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
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Huse, M., & Kuriyan, J. (2002). The conformational plasticity of protein kinases. Cell, 109(3), 275-282. [Link]
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Barr, F. A., & Gergely, F. (2007). Aurora-A: the maker and breaker of spindle poles. Journal of Cell Science, 120(17), 2987-2996. [Link]
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Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia. Nature Reviews Cancer, 5(3), 172-183. [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
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Wang, X., et al. (2021). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Journal of Clinical Investigation, 131(1), e135935. [Link]
-
Soverini, S., et al. (2011). BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood, 118(5), 1208-1215. [Link]
-
Giembycz, M. A., et al. (2001). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Journal of Medicinal Chemistry, 44(21), 3565-3576. [Link]
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Thors, L., et al. (2007). The 'specific' tyrosine kinase inhibitor genistein inhibits the enzymic hydrolysis of anandamide. British Journal of Pharmacology, 151(4), 543-550. [Link]
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Weatherston, J. D., & Masson, G. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. The Journal of Physical Chemistry B, 126(43), 8758-8766. [Link]
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A Comparative Guide to the Efficacy of 3-Bromo-N-isopropylbenzamide and Its Derivatives in Overcoming Cancer Drug Resistance
For researchers, scientists, and drug development professionals, the quest for novel small molecules that can effectively combat cancer remains a paramount challenge. Among the myriad of scaffolds explored, benzamides have emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an in-depth technical comparison of 3-bromo-N-isopropylbenzamide and its derivatives, with a focus on their potential as anticancer agents, particularly in the context of overcoming multidrug resistance. By synthesizing data from recent studies, we will delve into their mechanism of action, structure-activity relationships, and the experimental protocols required for their evaluation.
Introduction: The Potential of the 3-Bromobenzamide Scaffold
This compound serves as a compelling starting point for the development of novel therapeutics. The benzamide core is a well-established pharmacophore found in a variety of approved drugs. The strategic placement of a bromine atom at the 3-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space. Furthermore, the N-isopropyl group can be systematically varied to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.
Recent research has highlighted two key mechanisms through which benzamide derivatives can exert their anticancer effects: inhibition of histone deacetylases (HDACs) and modulation of ATP-binding cassette (ABC) transporters like ABCG2. Both HDACs and ABCG2 are implicated in the development of multidrug resistance, a major obstacle in cancer chemotherapy. This guide will explore the efficacy of this compound derivatives in targeting these pathways.
Comparative Efficacy of N-Substituted Benzamide Derivatives
| Compound ID | R1 (Benzamide Substitution) | R2 (N-Substitution) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| MS-275 (Entinostat) | 4-aminopyridin-3-yl | H | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 3.2 ± 0.4 |
| 13a | 4-chlorophenyl | 2-aminophenyl | 5.2 ± 0.6 | 7.8 ± 0.9 | 4.1 ± 0.5 | 9.5 ± 1.1 |
| 13b | 4-chlorophenyl | 3-aminophenyl | >50 | >50 | >50 | >50 |
| 13c | 4-chlorophenyl | 4-aminophenyl | 2.1 ± 0.3 | 3.1 ± 0.4 | 1.9 ± 0.2 | 4.5 ± 0.5 |
| 13d | 3-bromophenyl | 2-aminophenyl | 3.5 ± 0.4 | 5.1 ± 0.6 | 2.8 ± 0.3 | 6.7 ± 0.8 |
| 13e | 3-bromophenyl | 4-aminophenyl | 1.9 ± 0.2 | 2.8 ± 0.3 | 1.6 ± 0.2 | 3.9 ± 0.4 |
| 13f | 3-chlorophenyl | 4-aminophenyl | 2.3 ± 0.3 | 3.5 ± 0.4 | 2.0 ± 0.2 | 4.8 ± 0.5 |
Data is adapted from Jiang et al. (2022).[1][2][3] IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
From this data, we can infer several key structure-activity relationships (SARs):
-
Position of the Amino Group on the N-Substituent is Critical: The data for compounds 13a , 13b , and 13c clearly demonstrates that the position of the amino group on the N-phenyl substituent dramatically impacts activity. The para-amino substituted compound (13c ) shows significantly higher potency compared to the ortho- and meta-substituted analogs, with the meta-substituted compound (13b ) being inactive.
-
Halogen Substitution on the Benzamide Ring: The presence of a halogen (chloro or bromo) at the 3 or 4-position of the benzamide ring is well-tolerated and can lead to potent compounds. Notably, the 3-bromo substituted derivatives (13d and 13e ) exhibit strong anti-proliferative activity, highlighting the potential of the this compound scaffold.
-
Comparison to a Known HDAC Inhibitor: Several of the synthesized benzamide derivatives show comparable or even slightly better potency than the well-characterized HDAC inhibitor, Entinostat (MS-275), in certain cell lines.
Mechanism of Action: A Dual-Pronged Attack on Cancer
The anticancer efficacy of this compound and its derivatives can be attributed to their ability to modulate key cellular pathways involved in cancer progression and drug resistance.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, benzamide derivatives can restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and ultimately, cell cycle arrest and apoptosis.[1][3]
Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.
Inhibition of the ABCG2 Transporter
The ATP-binding cassette sub-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane protein that functions as an efflux pump for a wide range of xenobiotics, including many chemotherapeutic drugs.[4] Overexpression of ABCG2 in cancer cells leads to multidrug resistance (MDR) by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
Certain benzamide derivatives have been shown to inhibit the function of the ABCG2 transporter.[5] By binding to the transporter, these compounds can block the efflux of chemotherapeutic agents, effectively restoring their cytotoxic activity in resistant cancer cells. This makes them promising candidates for combination therapies to overcome MDR.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of N-substituted benzamides and the evaluation of their anticancer activity.
General Synthesis of N-Substituted-3-Bromobenzamides
Caption: General Synthetic Workflow for N-Substituted-3-Bromobenzamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromobenzoyl chloride.
-
Amide Coupling: Dissolve the crude 3-bromobenzoyl chloride in dry dichloromethane (DCM).
-
To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (TEA) (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-substituted-3-bromobenzamide derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data on structurally related N-substituted benzamides suggests that modifications to the N-substituent and the benzamide core can lead to potent compounds with dual mechanisms of action, including HDAC inhibition and modulation of the ABCG2 transporter.
Future research should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives. By varying the N-alkyl and N-aryl substituents and introducing further modifications to the benzamide ring, it will be possible to delineate a more precise structure-activity relationship. This will enable the rational design of next-generation benzamide-based therapeutics with improved efficacy and selectivity for overcoming multidrug resistance in cancer.
References
- Jiang, H., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 18(7), 844-853.
-
Jiang, H., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Jiang, H., et al. (2022). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
- Perez-Tomas, R. (2006). Multidrug resistance: retrospect and prospects in the anniversary of P-glycoprotein. Current medicinal chemistry, 13(16), 1859-1876.
-
Kathawala, R. J., et al. (2018). The novel benzamide derivative, VKNG-2, restores the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. Investigational new drugs, 36(5), 785-796. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Kathawala, R. J., et al. (2018). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated chemical scaffolds of ABCG2 inhibitors and their structure-inhibition relationships for future development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
